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Abstract
Giredestrant (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader

(SERD) in clinical development for the treatment of estrogen receptor-positive (ER+) breast

cancer.[1][2] It functions as a direct antagonist of the estrogen receptor (ER) and induces its

proteasome-mediated degradation, thereby inhibiting ER-mediated signaling.[2][3] This

document provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of oral giredestrant, summarizing key data from clinical and

preclinical studies. It is intended to serve as a technical resource for professionals in the field of

oncology drug development.

Mechanism of Action
Giredestrant is designed to bind competitively to both wild-type and mutant estrogen receptors

with nanomolar potency.[1] Upon binding, it induces a conformational change in the ER ligand-

binding domain, which marks the receptor for degradation by the proteasome. This dual

mechanism of antagonizing and degrading the estrogen receptor effectively blocks downstream

signaling pathways that are critical for the growth of ER+ breast cancer cells. This approach is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1649318?utm_src=pdf-interest
https://www.benchchem.com/product/b1649318?utm_src=pdf-body
https://www.benchchem.com/product/b1649318?utm_src=pdf-body
https://en.wikipedia.org/wiki/Giredestrant
https://dctd.cancer.gov/drug-discovery-development/reagents-materials/formulary/about/agents/giredestrant
https://dctd.cancer.gov/drug-discovery-development/reagents-materials/formulary/about/agents/giredestrant
https://synapse.patsnap.com/article/what-is-giredestrant-used-for
https://www.benchchem.com/product/b1649318?utm_src=pdf-body
https://www.benchchem.com/product/b1649318?utm_src=pdf-body
https://en.wikipedia.org/wiki/Giredestrant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


particularly relevant for tumors that have developed resistance to other endocrine therapies

through mutations in the ESR1 gene.
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Caption: Mechanism of action of giredestrant in ER+ breast cancer cells.

Pharmacokinetics
Giredestrant exhibits a pharmacokinetic profile that supports once-daily oral dosing. It is

rapidly absorbed, with dose-proportional increases in plasma exposure observed across a

range of doses.

Absorption and Distribution
Following oral administration, giredestrant is rapidly absorbed, with a median time to

maximum concentration (Tmax) ranging from 1.75 to 3.13 hours under fasted conditions. The

absolute bioavailability of an oral dose is approximately 58.7%. Giredestrant has a large

apparent volume of distribution of 266 L, suggesting sufficient tissue distribution. Plasma

protein binding is high, at 98-99%.

Metabolism and Excretion
Giredestrant is extensively metabolized, primarily through oxidative pathways. The parent

drug accounts for a small percentage of the excreted dose, with 20.0% found in feces and

1.90% in urine. The major route of elimination is through excretion in the feces. Renal excretion

is not a major elimination pathway for giredestrant. The geometric mean half-life after a single

dose ranges from 25.8 to 43.0 hours.

Dose Proportionality and Food Effect
Giredestrant demonstrates dose-proportional increases in plasma exposure, as measured by

both maximum plasma concentration (Cmax) and area under the plasma concentration-time

curve (AUC), in the dose range of 10 to 250 mg. Co-administration with food does not have a

clinically significant effect on giredestrant exposure.

Drug-Drug Interactions
No clinically relevant drug-drug interactions have been observed between giredestrant and

palbociclib, a CDK4/6 inhibitor it is often co-administered with. Giredestrant has a low potential

for inducing CYP3A enzymes.
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Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of oral giredestrant from

a phase Ia/Ib dose-escalation study (NCT03332797).

Table 1: Single-Dose Pharmacokinetic Parameters of Giredestrant

Dose (mg)
Tmax (hr)
(median)

Cmax (ng/mL)
(geometric
mean)

AUC
(ng·hr/mL)
(geometric
mean)

t1/2 (hr)
(geometric
mean)

10 1.75 - 3.13 - - 25.8 - 43.0

30 1.75 - 3.13 - - 25.8 - 43.0

90 1.75 - 3.13 - - 25.8 - 43.0

250 1.75 - 3.13 - - 25.8 - 43.0

Data from a dose range of 10 to 250 mg.

Table 2: Steady-State Pharmacokinetic Parameters of Giredestrant (30 mg)

Parameter Value (geometric mean (%CV))

Cmax,ss (ng/mL) 266 (50.1%)

AUC0-24,ss (ng·hr/mL) 4,320 (59.4%)

ss: steady-state

Pharmacodynamics
The pharmacodynamic activity of giredestrant has been evaluated through its effects on ER

signaling and its antitumor activity in clinical trials.

Target Engagement and Biomarker Modulation
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In preclinical models, giredestrant has demonstrated potent ER degradation. In clinical

studies, a reduction in the expression of ER-regulated genes has been observed, indicating

target engagement. The acelERA BC study included an exploratory biomarker analysis that

quantified ER pathway activity by measuring the expression of a predefined set of 38 ER-

induced or -repressed genes.

Clinical Efficacy
Giredestrant has shown encouraging antitumor activity in patients with ER+, HER2-negative

advanced breast cancer. In the phase II acelERA BC study, while the primary endpoint of

investigator-assessed progression-free survival was not met for the overall population, a trend

toward a favorable benefit was observed in patients with ESR1-mutated tumors. In a phase I

study, clinical benefit was observed across all dose cohorts, including in patients with ESR1-

mutated tumors.

Experimental Protocols
Phase Ia/Ib Dose-Escalation and Expansion Study
(NCT03332797)

Study Design: A multicenter, open-label, dose-escalation and expansion study.

Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast

cancer.

Dosing Regimen:

Dose Escalation: Giredestrant administered orally once daily at 10, 30, 90, or 250 mg. A

3+3 dose-escalation design was used.

Dose Expansion: Giredestrant evaluated at 30, 100, and 250 mg once daily.

Combination Cohort: Giredestrant 100 mg once daily in combination with palbociclib 125

mg once daily.

Pharmacokinetic Sampling: Serial plasma samples were collected to determine giredestrant
concentrations. Noncompartmental analysis was used to calculate pharmacokinetic
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parameters.

Pharmacodynamic Assessments: Antitumor activity was assessed by imaging according to

RECIST v1.1.
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Phase Ia/Ib Study Workflow (NCT03332797)
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Caption: Simplified workflow of the Phase Ia/Ib study of giredestrant.
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Phase II acelERA BC Study (NCT04576455)
Study Design: A randomized, open-label, multicenter study.

Patient Population: Patients with ER+, HER2-negative advanced breast cancer who had

received one to two prior lines of systemic therapy.

Treatment Arms:

Giredestrant 30 mg orally once daily.

Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).

Primary Endpoint: Investigator-assessed progression-free survival.

Secondary Endpoints: Overall survival, objective response rate, duration of response, clinical

benefit rate, and safety.

Biomarker Analysis: Exploratory analysis of ESR1 mutation status in circulating tumor DNA

and ER pathway activity.

Safety and Tolerability
Giredestrant has been generally well-tolerated in clinical trials. Common adverse events

include fatigue, nausea, arthralgia, diarrhea, and hot flashes. Dose-dependent asymptomatic

bradycardia has been observed, particularly at higher doses, but was not associated with

clinically significant cardiac events.

Conclusion
Oral giredestrant is a promising novel SERD with a well-characterized pharmacokinetic and

pharmacodynamic profile. Its favorable PK properties, including rapid absorption, dose-

proportional exposure, and lack of significant food effect, support a convenient once-daily oral

dosing regimen. The pharmacodynamic data demonstrate on-target activity with encouraging

signs of clinical efficacy, particularly in patients with ESR1-mutated ER+ advanced breast

cancer. Ongoing and future clinical trials will further delineate the role of giredestrant in the

treatment of this patient population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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